2-Ethyl-5-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Ethyl-5-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound featuring a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorophenyl halide reacts with a nucleophilic intermediate.
Attachment of the Piperazine Ring: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Addition of the Hydroxyethyl Side Chain: This step typically involves the alkylation of the piperazine nitrogen with a 2-hydroxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl side chain can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The fluorophenyl group can be reduced under catalytic hydrogenation conditions to yield a cyclohexyl derivative.
Substitution: The piperazine ring can participate in various substitution reactions, such as alkylation or acylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Introduction of various alkyl or acyl groups on the piperazine ring.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders or cancer.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential side effects.
Chemical Biology: It can be used as a probe to study the function of specific proteins or enzymes in biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is likely to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine ring can interact with various amino acid residues in the target protein. The hydroxyethyl side chain may also participate in hydrogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-Ethyl-5-((4-methylphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 2-Ethyl-5-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may confer unique properties such as increased lipophilicity and enhanced binding affinity to certain biological targets compared to its analogs with different substituents on the phenyl ring.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-ethyl-5-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-3-5-14(20)6-4-13)24-9-7-23(8-10-24)11-12-26/h3-6,16,26-27H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVAMYPDBBOJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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